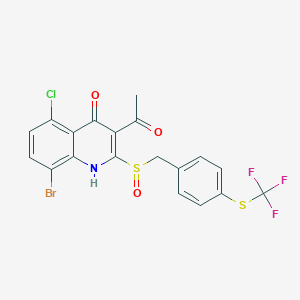
c-Myc inhibitor 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Myc inhibitor 8 is a potent compound used in cancer research, specifically targeting the c-Myc pathway. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. Aberrant expression of c-Myc is associated with various human cancers, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 8 involves multiple synthetic steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The process typically involves:
Formation of the core structure: This step involves the synthesis of the core chemical structure using organic synthesis techniques.
Functionalization: Various functional groups are added to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions: c-Myc inhibitor 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Applications De Recherche Scientifique
c-Myc inhibitor 8 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the c-Myc pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of c-Myc in cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including leukemia and breast cancer.
Industry: Utilized in the development of new anticancer drugs and therapies .
Mécanisme D'action
c-Myc inhibitor 8 exerts its effects by directly targeting the c-Myc protein. It binds to the c-Myc/Max dimer, preventing it from binding to DNA and regulating gene expression. This inhibition disrupts the transcriptional activity of c-Myc, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Omomyc: A dominant-negative variant of c-Myc that interferes with c-Myc/Max dimerization.
JQ-1: A small molecule inhibitor that targets bromodomain proteins, indirectly affecting c-Myc expression.
10058-F4: A small molecule that inhibits c-Myc/Max dimerization .
Uniqueness: c-Myc inhibitor 8 is unique in its specific targeting of the c-Myc pathway, demonstrating potent inhibitory effects across various cancer types. Its ability to directly bind and inhibit the c-Myc/Max complex sets it apart from other inhibitors that may have indirect effects .
Propriétés
Formule moléculaire |
C19H12BrClF3NO3S2 |
|---|---|
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
3-acetyl-8-bromo-5-chloro-2-[[4-(trifluoromethylsulfanyl)phenyl]methylsulfinyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H12BrClF3NO3S2/c1-9(26)14-17(27)15-13(21)7-6-12(20)16(15)25-18(14)30(28)8-10-2-4-11(5-3-10)29-19(22,23)24/h2-7H,8H2,1H3,(H,25,27) |
Clé InChI |
VFRKNEMBXBTJNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)S(=O)CC3=CC=C(C=C3)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



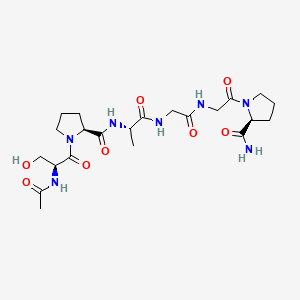
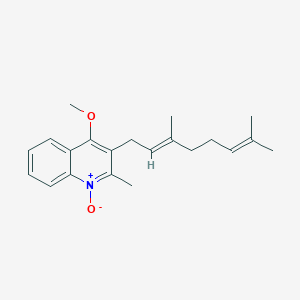


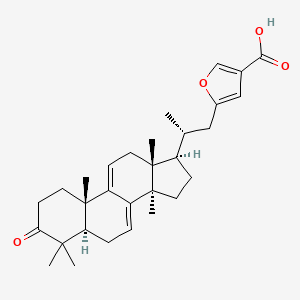
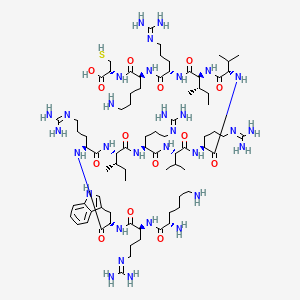
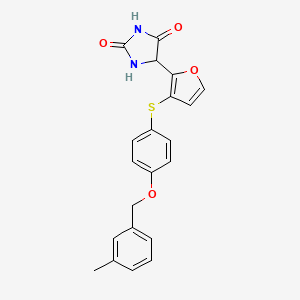
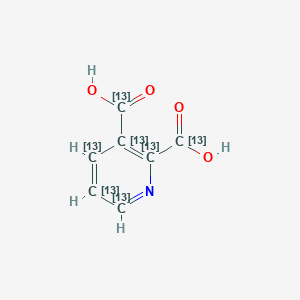
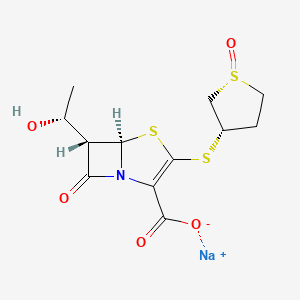
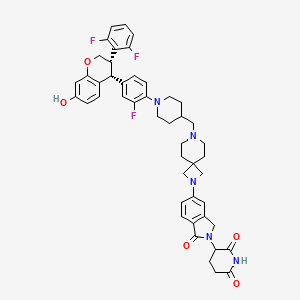
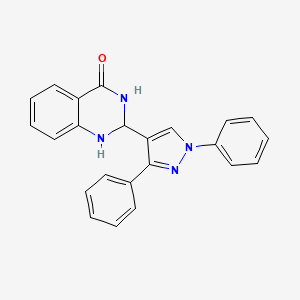
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
